N,N-Dibenzyl(phenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl(phenyl)ethanethioamide is a chemical compound that belongs to the class of thioamides It is characterized by the presence of two benzyl groups and a phenyl group attached to the ethanethioamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl(phenyl)ethanethioamide typically involves the reaction of benzylamine with ethanethioamide under specific conditions. One common method involves the use of a catalyst such as dibutyl tin dichloride and dibutyl stannane, along with hexamethylphosphoric triamide dissolved in tetrahydrofuran. This reaction yields a tin amide compound, which then reacts with benzyl bromide to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl(phenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Substitution reactions can occur with electrophiles such as benzyl bromide or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Benzyl bromide, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
N,N-Dibenzyl(phenyl)ethanethioamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dibenzyl(phenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzylaniline: This compound is similar in structure but lacks the ethanethioamide group.
N-Phenylthioacetamide: Another related compound with a thioamide group but different substituents.
Uniqueness
N,N-Dibenzyl(phenyl)ethanethioamide is unique due to the presence of both benzyl and phenyl groups attached to the ethanethioamide structure.
Properties
CAS No. |
61821-54-3 |
---|---|
Molecular Formula |
C22H21NS |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N,N-dibenzyl-2-phenylethanethioamide |
InChI |
InChI=1S/C22H21NS/c24-22(16-19-10-4-1-5-11-19)23(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI Key |
CLJZISCUUGQYRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.